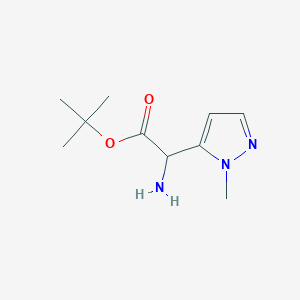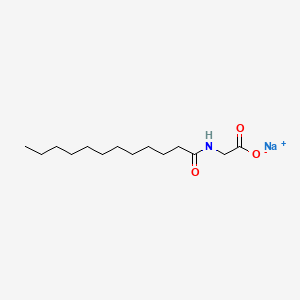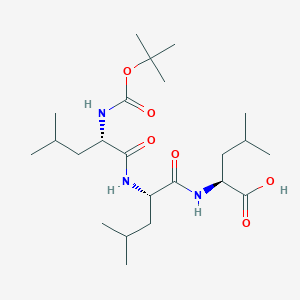
tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate
Descripción general
Descripción
Tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate, also known as TAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
Tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate is believed to exert its biological effects by modulating the activity of certain proteins, particularly those involved in signal transduction pathways. tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate has been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes that play a key role in regulating cell signaling processes. By inhibiting these enzymes, tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate can alter the activity of various signaling pathways, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have demonstrated that tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate has also been shown to reduce inflammation by inhibiting the activity of certain inflammatory mediators. In animal studies, tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate has been shown to have neuroprotective effects, protecting against neuronal damage and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate is its versatility in scientific research. tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate can be used as a tool to study the structure and function of proteins, as well as a potential drug candidate for the treatment of various diseases. However, one of the limitations of tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate. One area of interest is the development of tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate as a tool to study the structure and function of proteins involved in signal transduction pathways. Additionally, further research is needed to fully understand the mechanism of action of tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate and its potential applications in various fields.
Aplicaciones Científicas De Investigación
Tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate has been explored as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In biochemistry, tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate has been used as a tool to study the structure and function of proteins, particularly those involved in signal transduction pathways. In pharmacology, tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate has been used to investigate the mechanism of action of various drugs and to develop new drug candidates.
Propiedades
IUPAC Name |
tert-butyl 2-amino-2-(2-methylpyrazol-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)8(11)7-5-6-12-13(7)4/h5-6,8H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLVHKOTGJTGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=NN1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201157046 | |
| Record name | 1H-Pyrazole-5-acetic acid, α-amino-1-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate | |
CAS RN |
1909305-37-8 | |
| Record name | 1H-Pyrazole-5-acetic acid, α-amino-1-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909305-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-acetic acid, α-amino-1-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B3048956.png)

silane](/img/structure/B3048960.png)


![7-Tosyl-7-azabicyclo[2.2.1]heptane](/img/structure/B3048964.png)

